

# Spectroscopic Data for Ustusol C: A Technical Overview

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## Compound of Interest

Compound Name: *Ustusol C*

Cat. No.: *B593548*

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Initial searches for spectroscopic data (NMR and MS) and experimental protocols for a compound identified as "**Ustusol C**" have not yielded specific results. This suggests that "**Ustusol C**" may be a novel or very recently identified compound, potentially not yet widely documented in public spectroscopic databases. It is also possible that the compound is more commonly known under a different chemical name.

This guide will, therefore, provide a general framework and representative data for the spectroscopic analysis of fungal secondary metabolites, which is the likely class of compounds for a substance with the name "Ustusol," often associated with the fungus *Aspergillus ustus*. Researchers and drug development professionals can use this document as a template for the characterization of similar natural products.

## Mass Spectrometry (MS) of Fungal Metabolites

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of natural products. High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the molecular formula.

## Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A typical protocol for obtaining HR-ESI-MS data for a purified fungal metabolite is as follows:

- **Sample Preparation:** A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Ionization:** The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ). A high voltage is applied to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte. Data is typically acquired in both positive and negative ion modes to observe  $[\text{M}+\text{H}]^+$ ,  $[\text{M}+\text{Na}]^+$ , and  $[\text{M}-\text{H}]^-$  ions.
- **Mass Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ). The instrument is calibrated using a standard of known masses to ensure high mass accuracy.
- **Data Processing:** The resulting mass spectrum is analyzed to determine the  $m/z$  of the molecular ion. The high-resolution data allows for the calculation of the elemental composition, which is crucial for determining the molecular formula.

## Data Presentation: Representative MS Data

The following table represents hypothetical HR-ESI-MS data for a compound with a molecular formula of  $\text{C}_{20}\text{H}_{24}\text{O}_6$ , which is a plausible formula for a fungal secondary metabolite.

Ion	Calculated $m/z$	Observed $m/z$	Mass Accuracy (ppm)
$[\text{M}+\text{H}]^+$	377.1646	377.1642	-1.06
$[\text{M}+\text{Na}]^+$	399.1465	399.1461	-1.00
$[\text{M}-\text{H}]^-$	375.1499	375.1495	-1.07

## Nuclear Magnetic Resonance (NMR) Spectroscopy of Fungal Metabolites

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for structure elucidation.  $^1\text{H}$  NMR provides information about the chemical environment and connectivity of protons, while  $^{13}\text{C}$  NMR reveals the types of carbon atoms present.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** A sufficient amount of the purified compound (typically 1-10 mg for  $^1\text{H}$  NMR and 5-50 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{MeOD-d}_4$ ) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte resonances.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.
- **$^1\text{H}$  NMR Acquisition:** A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard ( $\delta$  0.00 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** A one-dimensional carbon experiment with proton decoupling is performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope. The deuterated solvent signals are used for referencing the chemical shifts.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

## Data Presentation: Representative NMR Data

The following tables present hypothetical  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for a compound with a plausible fungal metabolite substructure.

Table 2: Hypothetical  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

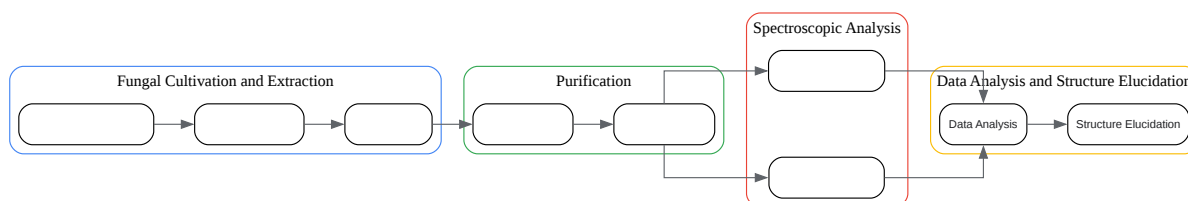
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.25	d	1H	8.5	Aromatic CH
6.90	d	1H	8.5	Aromatic CH
5.40	t	1H	7.0	Olefinic CH
4.10	q	2H	7.1	OCH <sub>2</sub>
3.85	s	3H	-	OCH <sub>3</sub>
2.30	m	2H	-	CH <sub>2</sub>
1.25	t	3H	7.1	CH <sub>3</sub>

Table 3: Hypothetical <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
170.5	C=O (Ester)
158.0	Aromatic C-O
145.0	Aromatic C
130.2	Olefinic CH
125.5	Aromatic CH
115.8	Aromatic CH
61.0	OCH <sub>2</sub>
55.4	OCH <sub>3</sub>
30.1	CH <sub>2</sub>
14.2	CH <sub>3</sub>

## Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic characterization of a fungal secondary metabolite is depicted below.



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Fig. 1: General workflow for the isolation and characterization of a fungal secondary metabolite.

In the absence of specific data for "**Ustusol C**," this guide provides a robust framework for the spectroscopic analysis of similar fungal natural products. Researchers are encouraged to use these protocols and data presentation formats as a reference in their own investigations. Should data for "**Ustusol C**" become publicly available, this document can be updated accordingly.

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